(S)-1-Phenylethanol is a chiral compound with the molecular formula C₈H₁₀O. It is the (S)-enantiomer of 1-phenylethanol and is characterized by its aromatic phenyl group attached to a chiral carbon atom, which also bears a hydroxyl group. This compound is notable for its role as a metabolite in various biological systems, particularly in mice, where it participates in metabolic pathways involving alcohol dehydrogenases and other enzymes .
(S)-1-Phenylethanol exhibits various biological activities. It has been shown to interact with enzymes such as (S)-1-phenylethanol dehydrogenase, which plays a crucial role in its metabolism . Additionally, it has been identified as having potential antimicrobial properties, although further studies are needed to fully elucidate its pharmacological effects.
Several methods exist for synthesizing (S)-1-phenylethanol:
(S)-1-Phenylethanol has several applications across different fields:
Interaction studies have focused on the enzymatic processes involving (S)-1-phenylethanol. For instance, research has highlighted its binding affinity to specific enzymes such as (S)-1-phenylethanol dehydrogenase, which catalyzes its oxidation. These studies reveal insights into enzyme specificity and kinetics, enhancing our understanding of metabolic pathways involving this compound .
(S)-1-Phenylethanol shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure | Key Differences |
|---|---|---|
| (R)-1-Phenylethanol | Chiral counterpart | Opposite stereochemistry; different biological activity |
| Benzyl alcohol | C₇H₈O | Lacks chiral center; simpler structure |
| Ethanol | C₂H₅OH | Smaller size; lacks aromatic ring |
| 2-Phenylethanol | C₈H₁₀O | Different positioning of hydroxyl group |
(S)-1-Phenylethanol is unique due to its specific stereochemistry and resultant biological activity, distinguishing it from its counterparts. Its interactions with enzymes and its applications in fragrance and pharmaceuticals further highlight its significance in both industrial and research contexts.
(S)-1-Phenylethanol is a colorless liquid with a mild floral aroma reminiscent of hyacinth and gardenia. Its optical rotation, $$ [\alpha]^{22}_D = -44.0^\circ $$ (neat), distinguishes it from its ($$ R $$)-enantiomer. Key physicochemical properties include:
The compound’s hydroxyl and phenyl groups enable participation in hydrogen bonding and π-π interactions, influencing its reactivity in chiral environments.
The Noyori asymmetric hydrogenation of acetophenone using ruthenium-based catalysts achieves >99% enantiomeric excess (ee) under mild conditions (50 atm $$ \text{H}2 $$, room temperature). This method’s efficiency stems from the catalyst’s ability to transfer chirality during ketone reduction. Recent optimizations with $$ \text{RuBr}2[(S,S)\text{-xylskewphos}] $$ and potassium tert-butoxide yielded 88% ee at 40°C, highlighting the impact of ligand design on stereoselectivity.
Enantioselective bioreduction of acetophenone by Rhizopus arrhizus offers a sustainable alternative. This fungal biocatalyst selectively produces ($$ S $$)-1-phenylethanol, though yields depend on substrate concentration and reaction time. For instance, a 19-hour reaction at 40°C achieved quantitative conversion.
Lipase-catalyzed kinetic resolution of racemic 1-phenylethanol using Novozyme 435 and vinyl acetate achieves 100% ee for the ($$ S $$)-enantiomer. Optimal conditions include 400 mM substrate, 1200 mM acyl donor, and 22 mg/mL enzyme at 50°C. This method is scalable for industrial applications, particularly in fragrance manufacturing.
(S)-1-Phenylethanol serves as a chiral building block for drugs such as (1$$ S $$,3$$ R $$,4$$ S $$)-1-methyl-3,4-diphenylisochromene-3,4-diol, a potential anticancer agent. Its derivatives also inhibit cholesterol absorption, making them relevant to cardiovascular therapies.
With a hyacinth-like scent, ($$ S $$)-1-phenylethanol is used in perfumes, soaps, and food flavorings. Its esterified forms enhance stability in cosmetic formulations.
In organic synthesis, ($$ S $$)-1-phenylethanol facilitates asymmetric domino reactions, such as Knoevenagel/Diels-Alder sequences, by inducing stereoselectivity.
Corrosive;Irritant